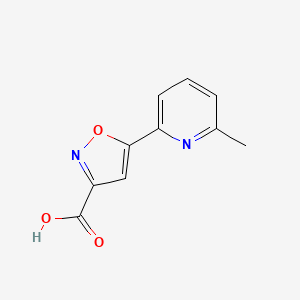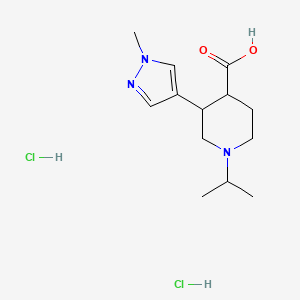
3-(1-Methyl-1h-pyrazol-4-yl)-1-(propan-2-yl)piperidine-4-carboxylic acid dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Methyl-1h-pyrazol-4-yl)-1-(propan-2-yl)piperidine-4-carboxylic acid dihydrochloride is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-1h-pyrazol-4-yl)-1-(propan-2-yl)piperidine-4-carboxylic acid dihydrochloride typically involves multi-step organic reactions. The starting materials often include pyrazole derivatives and piperidine intermediates. Common synthetic routes may involve:
N-alkylation: Alkylation of pyrazole with an appropriate alkyl halide.
Piperidine ring formation: Cyclization reactions to form the piperidine ring.
Carboxylation: Introduction of the carboxylic acid group through carboxylation reactions.
Salt formation: Conversion to the dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Methyl-1h-pyrazol-4-yl)-1-(propan-2-yl)piperidine-4-carboxylic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: Oxidation of the piperidine ring or the pyrazole moiety.
Reduction: Reduction of any ketone or aldehyde groups present.
Substitution: Nucleophilic or electrophilic substitution reactions on the pyrazole or piperidine rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-(1-Methyl-1h-pyrazol-4-yl)-1-(propan-2-yl)piperidine-4-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate their activity.
Ion channels: Affecting the function of ion channels to alter cellular signaling.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(1-Methyl-1h-pyrazol-4-yl)piperidine-4-carboxylic acid
- 3-(1-Methyl-1h-pyrazol-4-yl)piperidine-4-carboxylic acid
- 1-(Propan-2-yl)piperidine-4-carboxylic acid
Uniqueness
3-(1-Methyl-1h-pyrazol-4-yl)-1-(propan-2-yl)piperidine-4-carboxylic acid dihydrochloride is unique due to the specific combination of functional groups and its dihydrochloride salt form, which may confer distinct physicochemical properties and biological activities compared to similar compounds.
Propiedades
Fórmula molecular |
C13H23Cl2N3O2 |
|---|---|
Peso molecular |
324.2 g/mol |
Nombre IUPAC |
3-(1-methylpyrazol-4-yl)-1-propan-2-ylpiperidine-4-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C13H21N3O2.2ClH/c1-9(2)16-5-4-11(13(17)18)12(8-16)10-6-14-15(3)7-10;;/h6-7,9,11-12H,4-5,8H2,1-3H3,(H,17,18);2*1H |
Clave InChI |
GMAZOFRHMHRJSS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1CCC(C(C1)C2=CN(N=C2)C)C(=O)O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


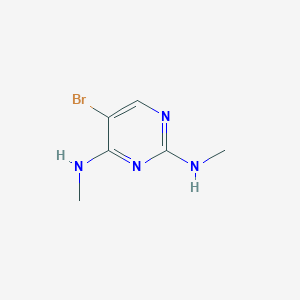
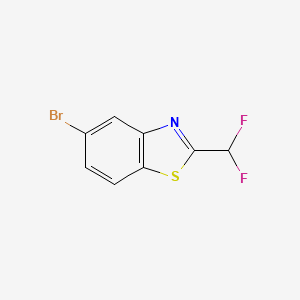

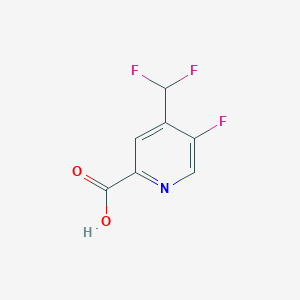
amine](/img/structure/B13581541.png)

![5-Oxa-2-azaspiro[3.4]octan-6-one](/img/structure/B13581547.png)
![N-[1-(aminomethyl)cyclohexyl]-6-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxamide hydrochloride](/img/structure/B13581548.png)
![3-[(Benzyloxy)carbonyl]-5-(methoxycarbonyl)benzoicacid](/img/structure/B13581552.png)
![5-Methyl-1-azabicyclo[3.2.1]octan-4-onehydrochloride](/img/structure/B13581564.png)

![4-[(2,4-Dimethylphenyl)methyl]azetidin-2-one](/img/structure/B13581575.png)

